

Unveiling the Spectroscopic Signature of (+)-Coccinine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Coccinine

Cat. No.: B12777487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the Amaryllidaceae alkaloid, **(+)-Coccinine**. The information presented herein is crucial for the identification, characterization, and quality control of this natural product, which holds potential for further investigation in drug discovery and development. This document summarizes the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for researchers in the field.

Introduction to (+)-Coccinine

(+)-Coccinine is a member of the montanine-type Amaryllidaceae alkaloids, a class of natural products known for their complex structures and interesting biological activities. First isolated from *Haemanthus coccineus*, its structure was elucidated through extensive spectroscopic analysis. The molecular formula of **(+)-Coccinine** is $C_{17}H_{19}NO_4$, with a molecular weight of 301.34 g/mol. A thorough understanding of its spectral properties is fundamental for its unambiguous identification and for guiding synthetic and medicinal chemistry efforts.

Spectroscopic Data Analysis

The structural elucidation of **(+)-Coccinine** relies on a combination of spectroscopic techniques. The following sections detail the key findings from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The proton (^1H) and carbon-13 (^{13}C) NMR data are essential for assigning the chemical structure of **(+)-Coccinine**.

Table 1: ^1H NMR Spectral Data of **(+)-Coccinine**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data of **(+)-Coccinine**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific chemical shift values and coupling constants from the original literature were not available in the provided search results. Researchers should refer to the primary literature for this detailed quantitative data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **(+)-Coccinine** reveals characteristic absorption bands corresponding to its key functional moieties.

Table 3: Infrared (IR) Spectral Data of **(+)-Coccinine**

Wavenumber (cm^{-1})	Description of Vibration
Data not available in search results	

Note: Specific absorption peak wavenumbers from the original literature were not available in the provided search results. Researchers should consult the primary literature for this information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elucidating its structure.

Table 4: Mass Spectrometry (MS) Data of **(+)-Coccinine**

m/z	Ion Description
301	[M] ⁺ (Molecular Ion)
Specific fragmentation data not available in search results	

Note: While the molecular ion peak is confirmed by the molecular weight, a detailed fragmentation pattern was not available in the provided search results. This information is critical for structural confirmation and can be found in the original research publications.

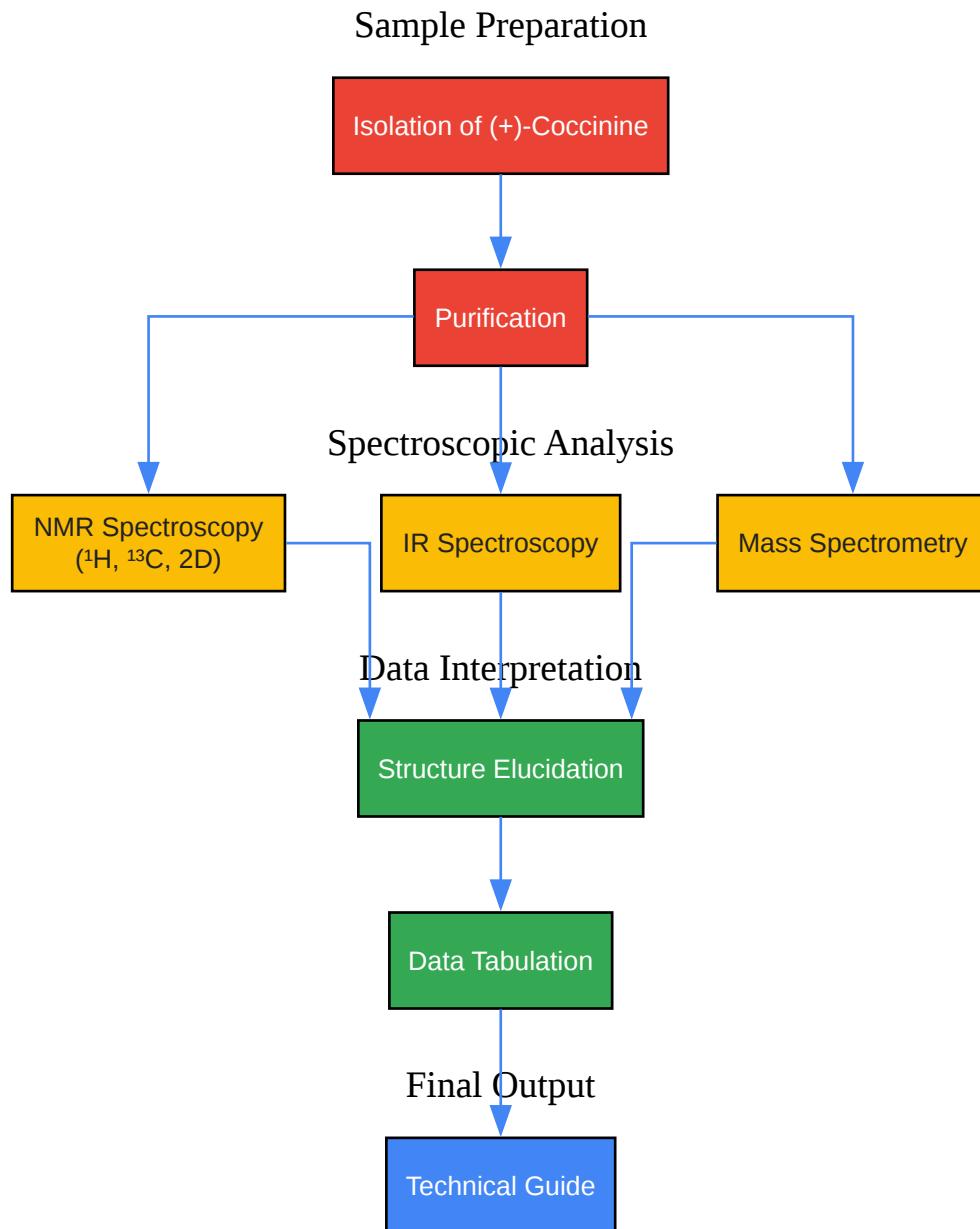
Experimental Protocols

The acquisition of high-quality spectral data is contingent upon the use of appropriate experimental methodologies. While the specific parameters used for the original characterization of **(+)-Coccinine** require consulting the primary literature, general protocols for the spectroscopic analysis of alkaloids are outlined below.

NMR Spectroscopy

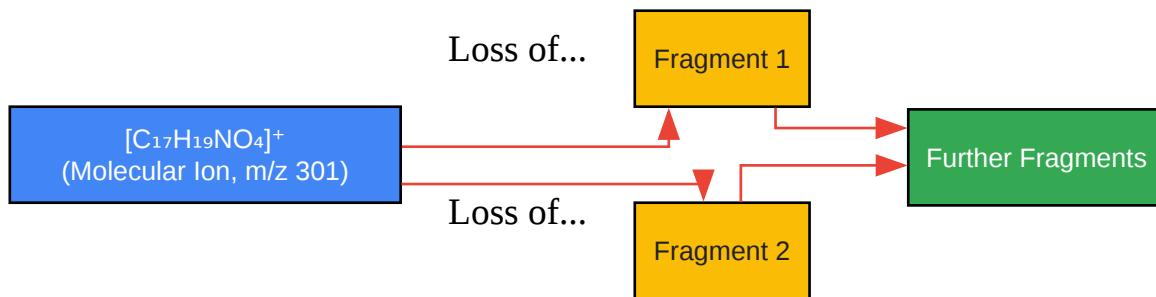
A general procedure for obtaining NMR spectra of an alkaloid like **(+)-Coccinine** involves dissolving a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are then recorded on a high-field NMR spectrometer. For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are often necessary.

Infrared Spectroscopy


IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or a solution in a suitable solvent. The spectrum is recorded over the standard mid-IR range (4000-400 cm^{-1}).

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) being common for providing detailed fragmentation patterns. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.


Visualizing the Workflow and Structural Relationships

To better understand the process of spectral data analysis and the relationships between different analytical steps, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **(+)-Coccinine**.

[Click to download full resolution via product page](#)

Caption: Generalized MS fragmentation pathway for **(+)-Coccinine**.

Conclusion

The spectroscopic data of **(+)-Coccinine** provides a unique fingerprint that is indispensable for its identification and characterization. While this guide summarizes the key aspects of its spectral analysis, researchers are strongly encouraged to consult the primary scientific literature for detailed quantitative data and experimental conditions. A comprehensive understanding of the NMR, IR, and MS data is fundamental for advancing the research and development of this promising natural product.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of (+)-Coccinine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12777487#coccinine-spectral-data-analysis-nmr-ir-ms\]](https://www.benchchem.com/product/b12777487#coccinine-spectral-data-analysis-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com